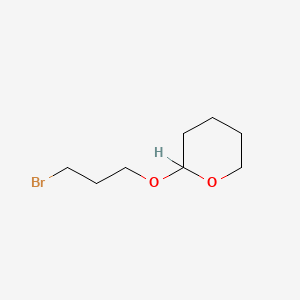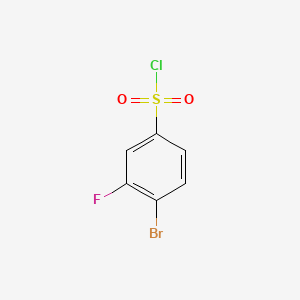
2-Butoxy-3-methoxybenzaldehyde
Overview
Description
2-Butoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is a benzaldehyde derivative characterized by the presence of butoxy and methoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-3-methoxybenzaldehyde typically involves the formylation of O-alkyl guaiacols. One common method is the Vilsmeier-Haack reaction, where O-alkylation of guaiacol is followed by formylation using N-methylformanilide and phosphorus oxychloride . This reaction yields a mixture of 4-alkoxy-3-methoxybenzaldehyde and 3-alkoxy-4-methoxybenzaldehyde, which can be selectively dealkylated to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as O-alkylation, formylation, and selective dealkylation, optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: 2-Butoxy-3-methoxybenzoic acid.
Reduction: 2-Butoxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
2-Butoxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-butoxy-3-methoxybenzaldehyde involves its interaction with cellular antioxidation systems. It acts as a redox-active compound, disrupting the balance of reactive oxygen species (ROS) and antioxidative defenses in cells . This disruption can lead to oxidative stress and cell damage, making it a potential antifungal agent.
Molecular Targets and Pathways:
Superoxide dismutases (SODs): Enzymes that play a crucial role in the detoxification of superoxide radicals.
Glutathione reductase: An enzyme involved in maintaining the reduced state of glutathione, a key cellular antioxidant.
Comparison with Similar Compounds
2-Butoxy-3-methoxybenzaldehyde can be compared with other benzaldehyde derivatives such as:
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Known for its use in flavoring and fragrance industries.
Isovanillin (3-hydroxy-4-methoxybenzaldehyde): Similar to vanillin but with different substitution patterns on the benzene ring.
Uniqueness: The presence of both butoxy and methoxy groups in this compound provides it with unique chemical properties and reactivity compared to other benzaldehyde derivatives. This makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
2-butoxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-8-15-12-10(9-13)6-5-7-11(12)14-2/h5-7,9H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWONZYRSVJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388046 | |
| Record name | 2-butoxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65712-73-4 | |
| Record name | 2-butoxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)






